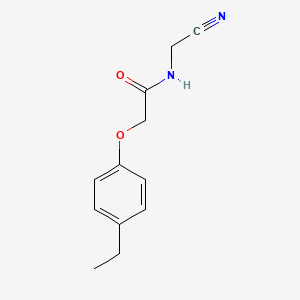
N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide, also known as NCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The chemical structure of NCA consists of a cyanomethyl group attached to a phenoxyacetamide moiety, making it a highly versatile molecule with various potential applications.
作用机制
The mechanism of action of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide is not fully understood. However, it is believed that N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2 activity, N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative stress. Additionally, N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide has been shown to exhibit neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide is its versatility as a molecule, which allows it to be used in a wide range of scientific experiments. Additionally, N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide. Additionally, further research is needed to explore the potential applications of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide in the treatment of neurodegenerative diseases and cancer. Finally, more studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide and its potential side effects.
合成方法
The synthesis of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide can be achieved through a multi-step process involving the reaction of 4-ethylphenol with chloroacetic acid, followed by the addition of sodium cyanide to form the desired product. This process can be optimized to yield high purity N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide, which is essential for its use in scientific research.
科学研究应用
N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide has been extensively studied for its potential applications in the field of medicine. Several studies have demonstrated that N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide has been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-10-3-5-11(6-4-10)16-9-12(15)14-8-7-13/h3-6H,2,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCSHHEJOLOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


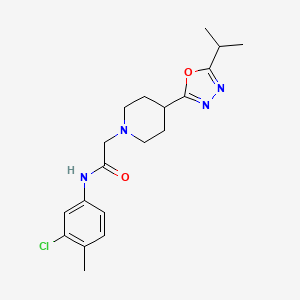


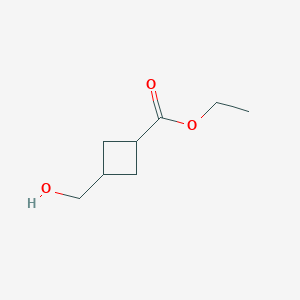
![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)
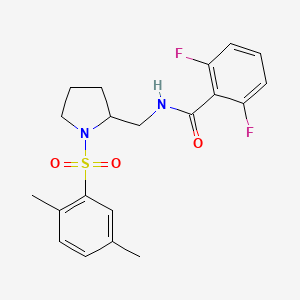
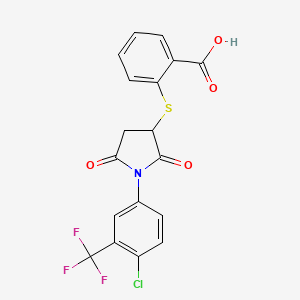

![7-Bromospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019358.png)

![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)
![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)